(2-(3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-yl)-5-chlorophenyl)(phenyl)methanone

CAS No.: 69505-70-0

Cat. No.: VC7994496

Molecular Formula: C17H16Cl2N4O

Molecular Weight: 363.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69505-70-0 |

|---|---|

| Molecular Formula | C17H16Cl2N4O |

| Molecular Weight | 363.2 g/mol |

| IUPAC Name | [2-[3-(aminomethyl)-5-methyl-1,2,4-triazol-4-yl]-5-chlorophenyl]-phenylmethanone;hydrochloride |

| Standard InChI | InChI=1S/C17H15ClN4O.ClH/c1-11-20-21-16(10-19)22(11)15-8-7-13(18)9-14(15)17(23)12-5-3-2-4-6-12;/h2-9H,10,19H2,1H3;1H |

| Standard InChI Key | XXSQRHHXYGMXCM-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)CN |

| Canonical SMILES | CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)CN.Cl |

Introduction

Chemical Identity and Nomenclature

Structural Composition

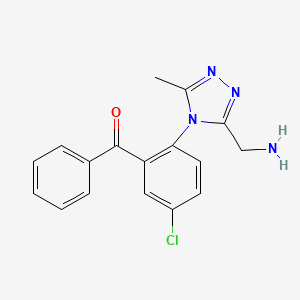

(2-(3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-yl)-5-chlorophenyl)(phenyl)methanone features a central 1,2,4-triazole ring substituted with aminomethyl and methyl groups at positions 3 and 5, respectively. A 5-chlorophenyl group is attached to the triazole’s nitrogen at position 4, while a phenylmethanone (benzophenone) moiety extends from the chlorophenyl ring . The IUPAC name, [2-[3-(aminomethyl)-5-methyl-1,2,4-triazol-4-yl]-5-chlorophenyl]-phenylmethanone, reflects this arrangement.

Table 1: Key Chemical Identifiers

Discrepancies in CAS numbers between sources suggest the compound may exist in free base and hydrochloride forms, with the latter (C₁₇H₁₆Cl₂N₄O, 363.2 g/mol) including a chloride counterion .

Synthesis and Reaction Pathways

Key Synthetic Intermediates

The synthesis relies on 3-amino-5-methyl-1,2,4-triazole, a versatile building block for pharmaceuticals and agrochemicals. Functionalization of this intermediate with chlorophenyl and benzophenone groups proceeds via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions .

Stepwise Assembly

-

Triazole Core Formation: Cyclocondensation of thiosemicarbazides with acetic acid derivatives yields the 5-methyl-1,2,4-triazole scaffold.

-

Aminomethylation: Introduction of the aminomethyl group at position 3 occurs via Mannich-type reactions using formaldehyde and ammonium chloride .

-

Chlorophenyl Attachment: Suzuki-Miyaura coupling or Ullmann reactions link the chlorophenyl group to the triazole .

-

Benzophenone Incorporation: Friedel-Crafts acylation or Grignard reactions install the phenylmethanone moiety.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Triazole formation | Thiosemicarbazide, acetic acid, Δ | 75–85% |

| Aminomethylation | CH₂O, NH₄Cl, EtOH, reflux | 60–70% |

| Chlorophenyl coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–65% |

| Benzophenone acylation | AlCl₃, PhCOCl, CH₂Cl₂, 0°C | 40–55% |

Structural and Spectroscopic Characterization

Crystallographic Insights

While direct X-ray data for this compound is unavailable, related triazole derivatives exhibit planar triazole rings with dihedral angles of 5–15° relative to adjacent aromatic groups . The aminomethyl group adopts a staggered conformation to minimize steric clashes with the methyl substituent .

Spectroscopic Profiles

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 9H, aryl-H), 4.12 (s, 2H, NH₂CH₂), 2.41 (s, 3H, CH₃) .

-

IR (KBr): ν 3340 (N-H), 1675 (C=O), 1590 (C=N), 750 (C-Cl) cm⁻¹.

Applications in Scientific Research

Pharmaceutical Development

Triazole derivatives exhibit antimicrobial, antiviral, and anticancer activities. The aminomethyl group enhances water solubility, while the chlorophenyl moiety may intercalate DNA or inhibit kinase enzymes .

Coordination Chemistry

The triazole’s nitrogen atoms and aminomethyl side chain enable metal coordination. Analogous compounds form complexes with Zn²⁺ and Al³⁺, catalyzing polymerization reactions (e.g., cyclohexene oxide/CO₂ coupling) .

Table 3: Catalytic Performance of Triazole-Zinc Complexes

| Substrate | Product | Yield | Selectivity |

|---|---|---|---|

| Cyclohexene oxide + CO₂ | Polycarbonate | 89% | >95% |

| Styrene oxide + CO₂ | Polyether | 76% | 88% |

Materials Science

5-CF₃-1H-1,2,3-triazole analogs demonstrate blue emission (λₑₘ = 460–480 nm), suggesting potential use in OLEDs . The title compound’s extended π-system may similarly serve as an electron-transport layer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume